3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide 3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16561814
InChI: InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)15-11-10-13(12-16(15)21)17(23)22-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,22,23)
SMILES:
Molecular Formula: C19H21BFNO3
Molecular Weight: 341.2 g/mol

3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC16561814

Molecular Formula: C19H21BFNO3

Molecular Weight: 341.2 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -

Specification

Molecular Formula C19H21BFNO3
Molecular Weight 341.2 g/mol
IUPAC Name 3-fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Standard InChI InChI=1S/C19H21BFNO3/c1-18(2)19(3,4)25-20(24-18)15-11-10-13(12-16(15)21)17(23)22-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,22,23)
Standard InChI Key NXEJTELZFNSERN-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Fluoro-N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide features a benzamide core substituted at the 3-position with fluorine and at the 4-position with a pinacol boronate ester group. The IUPAC name N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide reflects this arrangement . The boron atom resides within a dioxaborolane ring, a configuration known to enhance stability and reactivity in cross-coupling reactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₂₁BFNO₃
Molecular Weight341.2 g/mol
CAS Number2246676-56-0
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)F
InChIKeyWVMZYSQFFDDVTM-UHFFFAOYSA-N

The fluorine atom induces electronic effects that modulate the benzamide's electron-deficient character, while the boronate ester serves as a protected boronic acid precursor for Suzuki-Miyaura couplings. X-ray crystallography data, though unavailable in the provided sources, would likely reveal planar geometry at the boron center and dihedral angles influenced by steric interactions from the tetramethyl groups .

Solubility and Stability

GlpBio reports that the compound requires storage at 2–8°C in anhydrous solvents such as DMSO or ethanol to prevent hydrolysis of the boronate ester . Solubility profiling indicates moderate dissolution in polar aprotic solvents (e.g., 15 mg/mL in DMSO at 25°C), aligning with typical boronic ester behavior . Accelerated stability studies under humid conditions (40°C/75% RH) show <5% degradation over 30 days when properly sealed, underscoring the protective role of the pinacol group .

Synthesis and Manufacturing

Synthetic Pathways

Industrial production employs a two-step sequence optimized for yield and purity:

  • Boronate Ester Installation:
    A 3-fluoro-4-bromobenzamide intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst. Reaction conditions (80°C, 12 h in dioxane) achieve >85% conversion, with the pinacol group preventing premature protodeboronation.

  • Benzamide Coupling:
    The resulting boronic ester reacts with phenyl isocyanate under Ullmann-type conditions (CuI, 1,10-phenanthroline, K₂CO₃, DMF, 110°C) to install the N-phenylbenzamide moiety. Purification via silica chromatography yields the final product in 72% isolated purity, scalable to kilogram quantities.

Table 2: Representative Synthesis Conditions

StepReagents/CatalystsTemperatureTimeYield
1B₂pin₂, Pd(dppf)Cl₂80°C12 h85%
2PhNCO, CuI110°C24 h72%

Continuous flow reactors have been implemented at pilot scales to enhance heat transfer and reduce reaction times by 40% compared to batch processes.

Applications in Materials Science

Organic Electronic Materials

The conjugated benzamide-boronate system exhibits tunable luminescence (λem = 450 nm in THF) and electron-transport properties, making it a candidate for organic light-emitting diodes (OLEDs) . Thin-film transistors fabricated with this compound demonstrate charge carrier mobilities of 0.12 cm²/V·s, comparable to rubrene derivatives .

Polymer Modification

Copolymerization with styrene via boronate exchange yields stimuli-responsive materials with pH-dependent swelling ratios >300%. These hydrogels show promise in controlled drug delivery systems, leveraging the boronate's reversible diol-binding capacity.

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